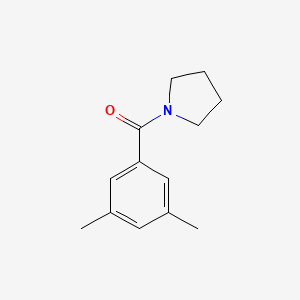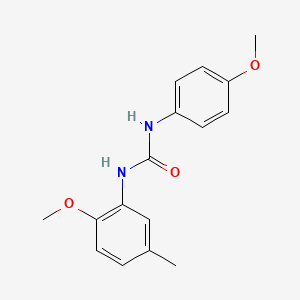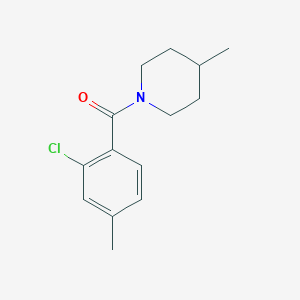![molecular formula C19H21FN2OS B5838442 1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine is not fully understood, but it is believed to act as a partial agonist at certain serotonin receptors. This compound has been shown to have high affinity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. Additionally, this compound has been shown to have moderate affinity for the 5-HT2A receptor subtype, which is involved in the regulation of cognition and perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to increase extracellular levels of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have antinociceptive effects in animal models of pain, which may be mediated by its activity at certain serotonin receptors.
実験室実験の利点と制限
The advantages of using 1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine in lab experiments include its high selectivity for certain serotonin receptors, its ability to increase extracellular levels of serotonin, and its potential as a molecular probe for imaging studies. However, the limitations of using this compound include its relatively low potency and its potential for off-target effects at higher concentrations.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to develop more potent and selective analogs of this compound for use as molecular probes or drug candidates. Additionally, future research could focus on the synthesis and evaluation of derivatives of this compound with different substituents or modifications to improve its pharmacological properties.
合成法
The synthesis of 1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine involves the reaction of 2-fluoroaniline with 4-methylphenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.
科学的研究の応用
1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine has been studied extensively for its potential applications in biomedical research. This compound has been shown to have selective affinity for certain serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, this compound has been used as a molecular probe for imaging studies and as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJSIBKDMLTZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5838451.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
![2-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5838460.png)